molecular formula C19H19N5O2 B2731234 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034610-04-1

1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No. B2731234
CAS RN: 2034610-04-1
M. Wt: 349.394
InChI Key: RNCCFYZZDRAYQP-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an indazole ring and a pyrrolopyridine ring, which are common structures in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the indazole ring might be formed through a cyclization reaction, while the pyrrolopyridine ring might be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine its structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis, or the rings could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the presence and location of polar groups, while its melting and boiling points would depend on its molecular weight and shape .

Scientific Research Applications

Subheading

Anticancer and Anti-5-Lipoxygenase AgentsA study by Rahmouni et al. (2016) focused on synthesizing a series of pyrazolopyrimidines derivatives, including compounds structurally similar to the query molecule. These compounds were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential applications in cancer therapy and inflammatory conditions. The structure-activity relationship was also discussed, highlighting the significance of molecular design in therapeutic applications. Read more.

Novel Triazolo Pyridine Derivatives

Subheading

Development of Heterocyclic CompoundsKumar and Mashelkar (2007) synthesized new 1, 2, 4 triazoles containing pyridine moiety, which shows relevance to the structural family of the query molecule. The study emphasizes the importance of such heterocyclic compounds in various fields, including medicinal chemistry, due to their diverse biological activities. Read more.

Synthesis of Pyrazolo Benzothiazole

Subheading

Development of N-Methylated Indazole CompoundsEl’chaninov et al. (2018) synthesized 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole through a series of chemical transformations, including the N-methylation of 5-nitro-1H-indazole. This study is relevant for understanding the synthesis pathways and potential applications of compounds within the indazole class, which is structurally related to the query compound. Read more.

Phosphine-Catalyzed Annulation for Tetrahydropyridines

Subheading

Synthesis of Functionalized PyridinesZhu et al. (2003) demonstrated a phosphine-catalyzed annulation method to synthesize tetrahydropyridines, offering insights into the synthesis of complex heterocyclic structures, which is crucial for the development of new molecules in the same class as the query compound. Read more.

Characterization of Indazole-Carboxylic Acid Derivatives

Subheading

Structural Analysis of Indazole CompoundsAnuradha et al. (2014) studied the synthesis and crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide. This research provides a deep understanding of the molecular structure and properties of indazole derivatives, aiding in the exploration of similar compounds. Read more.

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further elucidation of its structure, synthesis, and reactivity. If it shows biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCCFYZZDRAYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide

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